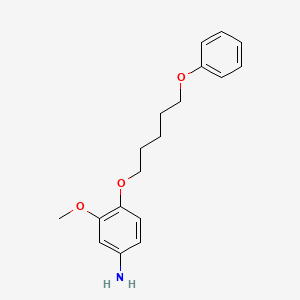

3-methoxy-4-(5-phenoxypentoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(5-phenoxypentoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-20-18-14-15(19)10-11-17(18)22-13-7-3-6-12-21-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVJKMZFCSVYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCCCCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148239 | |

| Record name | m-Anisidine, 4-((5-phenoxypentyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107779-32-8 | |

| Record name | m-Anisidine, 4-((5-phenoxypentyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107779328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisidine, 4-((5-phenoxypentyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 4 5 Phenoxypentoxy Aniline and Analogues

Strategies for Constructing the 3-Methoxy-4-substituted Aniline (B41778) Core

The formation of the 3-methoxy-4-substituted aniline core is a critical phase in the synthesis. This scaffold can be constructed through various pathways, often starting from more readily available benzene (B151609) derivatives. Key strategies involve the precise introduction and modification of functional groups, particularly the nitro group as a precursor to the aniline amine group.

Approaches Involving 3-Nitro-4-substituted Benzoic Acid Precursors

A common strategy in the synthesis of substituted anilines involves the reduction of a corresponding nitroarene. nih.gov When the target molecule contains additional substitutions, a precursor like a substituted nitrobenzoic acid can be a versatile starting point. For instance, a synthetic route could begin with a 3,4-disubstituted benzoic acid where one of the substituents is a nitro group.

The synthesis of anilines from benzoic acid precursors can be achieved through several established reactions. One method involves converting the benzoic acid into a benzamide, which is then subjected to a Hofmann rearrangement to yield the aniline. quora.com Alternatively, the Schmidt reaction, which treats a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst, can directly convert the benzoic acid to an aniline. quora.com

In the context of the target molecule, a hypothetical precursor could be a 4-substituted-3-nitrobenzoic acid. The synthesis would involve two key transformations: the reduction of the nitro group to an amine and the conversion of the carboxylic acid group.

Table 1: Potential Transformations of Benzoic Acid Precursors to Anilines

| Reaction Name | Reagents | Transformation |

| Hofmann Rearrangement | 1. SOCl₂ or PCl₅ 2. NH₃ 3. Br₂ or Cl₂, NaOH | -COOH → -CONH₂ → -NH₂ |

| Schmidt Reaction | HN₃, conc. H₂SO₄ | -COOH → -NH₂ |

| Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat, H₂O | -COOH → -CON₃ → -NH₂ |

These methods offer pathways to the aniline moiety, while the reduction of the nitro group is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. youtube.comnih.gov

Utility of Nitrobenzene (B124822) Hydrogenation and Transposition for p-Methoxyaniline Synthesis

The catalytic hydrogenation of nitroaromatics is a fundamental and widely used process for the production of anilines. aidic.itmt.com This method is valued for its high efficiency and clean conversion. The reduction of nitrobenzene to aniline can be performed using various catalysts, including those based on palladium, platinum, nickel, or ruthenium, often supported on materials like carbon or hydroxyapatite. aidic.itniscpr.res.in

While direct hydrogenation is common, more complex one-step syntheses have been developed for specific analogues. A notable example is a method for synthesizing p-methoxyaniline (p-anisidine) from nitrobenzene compounds through a combined hydrogenation and transposition reaction. google.com This process involves dissolving the nitrobenzene precursor in methanol (B129727) with sulfuric acid as a passivator, followed by hydrogenation, which results in both reduction of the nitro group and transposition to form the p-methoxyaniline product in a single step. google.com This highlights how specialized catalytic systems can achieve complex transformations efficiently.

The choice of catalyst and reaction conditions significantly impacts the selectivity and yield of the hydrogenation process.

Table 2: Comparison of Catalytic Systems for Nitrobenzene Hydrogenation

| Catalyst | Support | Temperature Range (°C) | Key Features |

| Palladium (Pd) | Hydroxyapatite (HAP) | 225–350 | High yield (97%) and stability. niscpr.res.in |

| Nickel (Ni) | Hypercrosslinked Polystyrene | ~120 | Monometallic system shows side product formation; bimetallic Pd/Ni improves selectivity. aidic.it |

| Ruthenium (Ru) | Hydroxyapatite (HAP) | 225–350 | Effective but may suffer from deactivation. niscpr.res.in |

| Platinum (Pt) | Hydroxyapatite (HAP) | 225–350 | Effective but may suffer from deactivation. niscpr.res.in |

| Tin(II) Chloride (SnCl₂) | N/A (Homogeneous) | Varies (often reflux in alcohol) | Mild reducing agent, suitable for lab-scale synthesis. youtube.com |

| Iron (Fe) | N/A (with acid) | Varies (often reflux with acid) | Classic, cost-effective method; involves reduction of the nitro group. youtube.com |

Role of Anisidine Building Blocks in Organic Synthesis

Anisidines, or methoxyanilines, are crucial intermediates in organic synthesis, particularly in the manufacturing of pharmaceuticals and dyes. chemicalbook.comchemicalbook.com They exist as three isomers: ortho-, meta-, and para-anisidine. p-Anisidine is typically prepared by the reduction of 4-nitroanisole. wikipedia.org The presence of both a nucleophilic amine group and an electron-donating methoxy (B1213986) group makes the aromatic ring highly activated and amenable to further functionalization, rendering anisidines versatile building blocks for more complex structures. chemicalbook.com

The core of 3-methoxy-4-(5-phenoxypentoxy)aniline is a substituted aniline that can be viewed as a derivative of o-anisidine (B45086) (2-methoxyaniline) or a related structure. Synthetic strategies can therefore leverage the known chemistry of anisidines, using them as foundational scaffolds upon which additional functional groups and side chains are built.

Table 3: Properties of Anisidine Isomers

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Anisidine | 2-Methoxyaniline | C₇H₉NO | 123.155 | 6.2 | 224 |

| m-Anisidine | 3-Methoxyaniline | C₇H₉NO | 123.155 | -1 to 1 | 251 |

| p-Anisidine | 4-Methoxyaniline | C₇H₉NO | 123.155 | 55-58 | 243 |

Data sourced from wikipedia.orgsigmaaldrich.comwikipedia.org

Synthesis of Intermediates with Methoxy and Phenoxy-Pentoxy Chains (e.g., 4-[5-(4-Cyanophenoxy)pentoxy]-3-methoxy-N,N-bis(1-methylethyl)-benzamide)

The construction of complex aniline analogues often involves the synthesis of advanced intermediates where the core and side chains are partially or fully assembled prior to the final formation of the aniline group. An example of such an intermediate is 4-[5-(4-cyanophenoxy)pentoxy]-3-methoxy-N,N-bis(1-methylethyl)-benzamide.

Elaboration of the 5-Phenoxypentoxy Side Chain

Methods for Introducing Alkoxy Chains via Ether Linkages

The formation of ether linkages is a cornerstone of organic synthesis, with the Williamson ether synthesis being one of the most fundamental and widely applied methods. frontiersin.org This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide or sulfonate ester by an alkoxide or phenoxide ion. The phenoxide is typically generated by treating the corresponding phenol (B47542) with a strong base.

In the synthesis of this compound, there are two primary disconnection approaches for constructing the C-O-C-O-C linkage using this method:

Approach A: Reacting a 4-hydroxy-3-methoxyaniline derivative (as the nucleophile) with a 1-halo-5-phenoxypentane (as the electrophile).

Approach B: Reacting a phenol derivative (as the nucleophile) with a 5-(4-amino-2-methoxyphenoxy)pentyl halide (as the electrophile).

The choice between these approaches often depends on the stability of the intermediates and the availability of the starting materials. The synthesis of the required bifunctional reagents (e.g., 1-halo-5-phenoxypentane) is also a critical consideration. This can be achieved by reacting phenol with a 1,5-dihalopentane under basic conditions.

Table 4: Retrosynthetic Analysis of the Ether Linkage Formation

| Approach | Nucleophile | Electrophile |

| A | 4-hydroxy-3-methoxyaniline (or protected precursor) | 1-bromo-5-phenoxypentane |

| B | Phenol | 5-(4-amino-2-methoxyphenoxy)pentyl bromide (or protected precursor) |

This strategic formation of the ether linkage is crucial for the successful synthesis of the final target compound and its analogues.

Introduction of the Phenoxy Moiety

The synthesis of this compound typically begins with a precursor molecule containing the 3-methoxy-4-hydroxy-phenyl group. A common and efficient method for introducing the ether linkage, specifically the 5-phenoxypentoxy chain, is the Williamson ether synthesis.

This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks an alkyl halide in an SN2 reaction. In this specific synthesis, the starting material is often a derivative of vanillin (B372448) or isovanillin, where the aniline group is present in a protected form, commonly as a nitro group (-NO₂).

General Reaction Scheme:

A suitable precursor, such as 4-hydroxy-3-methoxy-1-nitrobenzene, is treated with a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the phenolic hydroxyl group. Subsequently, 1-bromo-5-phenoxypentane is added to the reaction mixture, leading to the formation of the ether bond and yielding the intermediate, 1-methoxy-4-(5-phenoxypentoxy)-2-nitrobenzene.

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|

The choice of a nitro-substituted precursor is strategic, as the electron-withdrawing nitro group can facilitate certain reactions and is a well-established precursor for the aniline functional group. Analogues of this compound can be synthesized by varying the alkyl halide component (e.g., using different lengths of the alkoxy chain or different substituents on the terminal phenyl group).

Functionalization of the Aniline Nitrogen

Reactions to Install the Primary Amine Functionality

The most prevalent and industrially viable method for introducing a primary amine group onto an aromatic ring in this context is the reduction of a nitro group. researchgate.net The intermediate synthesized in the previous step, 1-methoxy-4-(5-phenoxypentoxy)-2-nitrobenzene, serves as the direct precursor for this transformation.

Several reducing agents can accomplish this conversion effectively. Catalytic hydrogenation is a common choice, involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.net This method is known for its high yields and clean reaction profile.

An alternative method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This classical approach is also highly effective for nitro group reductions.

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents | Solvent | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Ethanol, Ethyl Acetate | High yield, clean byproducts (H₂O) |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl | Ethanol, Water | Cost-effective, robust |

Upon completion of the reduction, the final product, this compound, is obtained.

Derivatives via Amine Reactions (e.g., Azide (B81097) formation for Click Chemistry)

The primary amine of the aniline group is a versatile functional handle that allows for the creation of numerous derivatives. slideshare.netslideshare.net A significant derivatization is the conversion of the amine to an azide (-N₃), a functional group widely used in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

The transformation of an aromatic amine to an aryl azide is typically achieved through a two-step diazotization-azidation sequence. researchgate.netlibretexts.org

Diazotization : The aniline derivative is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt. libretexts.org

Azidation : The resulting diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). The azide ion displaces the diazonium group (N₂), which is an excellent leaving group, to form the corresponding aryl azide. researchgate.netamazonaws.com

This process allows for the strategic installation of an azide group, enabling the molecule to be conjugated to other molecules containing an alkyne functionality.

Purification and Characterization Techniques

After synthesis, the crude product must be purified and its identity confirmed.

Purification: The purification strategy depends on the physical properties of the compound and the nature of the impurities.

Recrystallization : Given that this compound is a solid at room temperature (melting point 47-48 °C), recrystallization is a highly effective method for purification. chemicalbook.com A suitable solvent system, such as chloroform (B151607) and ligroin, can be used. chemicalbook.com

Column Chromatography : For separating the product from closely related impurities, silica (B1680970) gel column chromatography is a standard technique. A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to elute the components.

Distillation : Freshly prepared aniline and its derivatives are often purified by distillation, frequently under reduced pressure to prevent decomposition at high temperatures. lookchem.com

Characterization: A combination of spectroscopic techniques is employed to confirm the structure and purity of the final compound.

Table 3: Spectroscopic Characterization of this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methoxy (-OCH₃) group, triplets for the methylene (B1212753) groups adjacent to the ether oxygens (-O-CH₂-), and multiplets for the other methylene groups in the pentoxy chain. The -NH₂ protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the two aromatic rings, the methoxy carbon, and the five distinct carbons of the pentoxy chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and strong C-O stretching for the ether linkages (around 1000-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight (301.38 g/mol ) would be observed, along with characteristic fragmentation patterns. |

| HPLC | Reversed-phase high-performance liquid chromatography can be used to assess the purity of the final product. asianpubs.org |

These analytical methods collectively provide unambiguous confirmation of the successful synthesis and purification of this compound.

Structure Activity Relationship Sar Studies of 3 Methoxy 4 5 Phenoxypentoxy Aniline Analogues

Impact of Aniline (B41778) Ring Substituents on Biological Activity

Modifications to the aniline ring have been shown to significantly modulate the biological profile of these compounds. The nature, position, and electronic properties of the substituents are all critical factors.

The placement of the methoxy (B1213986) group and other substituents on the aniline ring plays a crucial role in determining the biological activity. Studies have shown that the position of a methoxy group can significantly affect a molecule's properties. nih.govnih.gov For instance, the relative positioning of substituents can influence the molecule's conformation and its interaction with biological targets. In broader studies of substituted anilines, the toxic effects have been observed to be dependent on the type and position of the substituents. nih.gov Generally, electron-withdrawing groups tend to increase toxicity, while electron-donating groups may decrease it. nih.gov The antioxidant activity of aniline compounds has also been shown to be position-dependent, with the ortho position being the most active, followed by para and then meta. researchgate.net

To illustrate the impact of substituent positioning on biological activity, consider the following hypothetical data based on general SAR principles for aniline derivatives:

| Compound ID | Aniline Ring Substituent(s) | Relative Position | Biological Activity (IC₅₀, µM) |

| 1a | 3-methoxy | meta | 5.2 |

| 1b | 2-methoxy | ortho | 2.8 |

| 1c | 4-methoxy | para | 8.1 |

| 1d | 3-chloro | meta | 1.5 |

| 1e | 4-chloro | para | 2.3 |

This table is a representative example based on general findings and not from a specific study on 3-methoxy-4-(5-phenoxypentoxy)aniline.

The introduction of fluorine atoms to the aniline ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. While specific data on fluorinated this compound analogues is not available, the effects of fluorination on aniline derivatives in other contexts are well-documented. For example, in a series of 7-anilino triazolopyrimidines, replacing a trimethoxyanilino group with halogen-substituted anilines, including 4'-fluoroaniline and 4'-fluoro-3'-chloroaniline, resulted in potent antiproliferative and antitubulin activities. nih.gov

A hypothetical data table illustrating the potential impact of fluorination on the biological activity of aniline derivatives is presented below:

| Compound ID | Aniline Ring Substituent(s) | Position of Fluorine | Biological Activity (IC₅₀, µM) |

| 2a | 3-methoxy | - | 5.2 |

| 2b | 3-methoxy, 5-fluoro | meta | 3.1 |

| 2c | 3-methoxy, 6-fluoro | ortho | 1.9 |

| 2d | 3-methoxy, 2-fluoro | ortho | 4.5 |

This table is a representative example based on general findings and not from a specific study on this compound.

Role of the Pentoxy Chain Length and Heteroatoms

The five-carbon alkoxy chain serves as a crucial linker, and its length and composition are determinants of biological activity.

The length of the alkoxy chain connecting the aniline and phenoxy moieties has been found to be a critical parameter for optimizing biological activity. Studies on other classes of compounds have demonstrated that varying the carbon chain length can significantly impact efficacy. For instance, in a series of trifluoromethoxy-containing proguanil (B194036) derivatives, compounds with n-pentyl to n-octyl chains exhibited significantly better anti-cancer abilities than those with shorter chains. mdpi.com This suggests that an optimal chain length is necessary for ideal positioning and interaction with the target.

The following table provides a hypothetical representation of how varying the alkoxy chain length in 3-methoxy-4-alkoxyaniline derivatives might influence their biological activity:

| Compound ID | Alkoxy Chain | Chain Length (n) | Biological Activity (IC₅₀, µM) |

| 3a | -O-(CH₂)₂-OPh | 2 | 15.8 |

| 3b | -O-(CH₂)₃-OPh | 3 | 9.4 |

| 3c | -O-(CH₂)₄-OPh | 4 | 6.1 |

| 3d | -O-(CH₂)₅-OPh | 5 | 5.2 |

| 3e | -O-(CH₂)₆-OPh | 6 | 7.9 |

This table is a representative example based on general findings and not from a specific study on this compound.

Alterations to the terminal phenyl group of the phenoxy moiety can lead to significant changes in biological activity. While specific studies on this compound are not detailed in the provided search results, research on related structures, such as 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines, has shown that substitutions on a terminal phenyl ring are a key area for SAR exploration. nih.gov

Importance of the Terminal Phenoxy Moiety and its Substituents

A hypothetical data table illustrating the effect of substituents on the terminal phenoxy group is shown below:

| Compound ID | Terminal Phenoxy Substituent | Position | Biological Activity (IC₅₀, µM) |

| 4a | H | - | 5.2 |

| 4b | 4-fluoro | para | 3.7 |

| 4c | 4-chloro | para | 4.1 |

| 4d | 4-methoxy | para | 6.8 |

| 4e | 3,4-dichloro | meta, para | 2.5 |

This table is a representative example based on general findings and not from a specific study on this compound.

No Publicly Available Research Found for this compound

Despite a comprehensive search of available scientific literature, no specific research articles, structure-activity relationship (SAR) studies, or comparative biological analyses were found for the chemical compound This compound .

Initial searches for the compound itself and its direct analogues yielded no relevant results. Subsequent, broader searches focusing on related chemical classes, such as phenoxyalkoxy aniline derivatives and methoxy-phenoxyalkoxy aniline analogues, also failed to identify any studies mentioning or detailing the biological activities of this compound.

This lack of available data prevents the creation of a scientifically accurate article based on the provided outline. The requested sections on Structure-Activity Relationship (SAR) studies and a comparative analysis with structurally related bioactive compounds, including data tables and detailed research findings, cannot be fulfilled without specific information from published research.

It is possible that this compound is a novel chemical entity that has not yet been extensively studied or that research pertaining to it is not publicly accessible. Therefore, the generation of a thorough and informative article as requested is not feasible at this time.

Computational Chemistry and Chemoinformatics in Research on 3 Methoxy 4 5 Phenoxypentoxy Aniline

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for identifying potential biological targets for a compound and understanding its binding mechanism at the atomic level.

For a compound like 3-methoxy-4-(5-phenoxypentoxy)aniline, docking studies would be initiated by identifying potential protein targets. Given its structural motifs, which are present in various known bioactive molecules, potential targets could include receptor tyrosine kinases (RTKs) like VEGFR or EGFR, which are common targets for anticancer agents with anilino-quinazoline scaffolds. Docking simulations would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the aniline (B41778) derivative and the amino acid residues in the target's active site. nih.gov For instance, the aniline moiety might act as a hydrogen bond donor or acceptor, while the phenoxy-pentoxy chain could engage in hydrophobic interactions within a binding pocket. Visualizing the docked pose helps researchers understand the key interactions driving binding and provides a rationale for designing more potent and selective analogues.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046, Leu840 |

| EGFR | 1M17 | -7.9 | Met793, Thr790, Leu718 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC50 values) is required. Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates molecular descriptors with activity. scholarsresearchlibrary.com For example, a 2D-QSAR study on chalcone (B49325) analogues developed a statistically significant model with a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), indicating its predictive power. scholarsresearchlibrary.com A similar approach for aniline derivatives would allow the prediction of the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

The QSAR model helps identify the key molecular properties, or descriptors, that influence biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). For instance, a QSAR model might reveal that increased hydrophobicity in a specific region of the molecule enhances activity, while the presence of a hydrogen bond donor at another position is detrimental. A study on trimethoxychalcone analogues identified descriptors like the quadrupole moment and the distance between hydrophobic and hydrophilic points as being crucial for their anti-inflammatory and antitumor activity. scholarsresearchlibrary.com For this compound, descriptors related to the flexibility of the pentoxy chain and the electronic properties of the substituted aniline ring would likely be significant contributors to its biological activity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or a series of active compounds. For derivatives of this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the methoxy (B1213986) group), a hydrogen bond donor (the amino group), an aromatic ring, and a hydrophobic feature (the phenoxy group). This model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify other structurally diverse compounds that match the pharmacophore and are therefore likely to be active against the same target.

Prediction of ADMET Properties

The assessment of ADMET properties is critical in the early stages of drug development to reduce the high attrition rates of drug candidates. In silico tools can predict these properties based on a molecule's structure.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that affects a drug's absorption, distribution, and metabolism. nih.gov It can be predicted using various computational algorithms (e.g., ALOGP, XLOGP3, iLOGP) or determined experimentally using techniques like reversed-phase thin-layer chromatography (RP-TLC). nih.govnih.gov For this compound, in silico methods would be used for an initial assessment. These predicted values are often correlated with experimental data from a series of related compounds to build more accurate predictive models. nih.gov A balanced lipophilicity is essential; while high lipophilicity can improve membrane permeability, it can also lead to increased metabolic clearance and toxicity. nih.gov The predicted ADMET profile for aniline derivatives often includes parameters like aqueous solubility, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 301.38 | Complies with Lipinski's Rule (<500) |

| CLogP | 3.85 | Optimal range for drug-likeness |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (<10) |

| Aqueous Solubility | Low | May affect bioavailability |

Predicted Absorption and Distribution Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development pipeline, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. chemrxiv.org In silico methods utilize the chemical structure of a molecule to estimate these properties through quantitative structure-activity relationship (QSAR) models and other predictive algorithms. nih.gov These models are trained on large datasets of experimentally determined properties of diverse chemical compounds. mdpi.com

Interactive Data Table: Predicted Absorption and Distribution Parameters (Note: The following table lists parameters typically evaluated in ADME predictions. Specific values for this compound are not available in the cited literature and are presented here as "Data not available" to illustrate the type of data generated in such an analysis.)

| Parameter | Description | Predicted Value for this compound |

| Absorption | ||

| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed through the human intestine. | Data not available |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier, often expressed as a permeability coefficient (Papp) in cm/s. | Data not available |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts whether the compound is a substrate or inhibitor of P-glycoprotein, an efflux transporter that can limit drug absorption. | Data not available |

| Distribution | ||

| Volume of Distribution (VDss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the blood-brain barrier and enter the central nervous system. | Data not available |

| Plasma Protein Binding (PPB) | The extent to which a drug attaches to proteins within the blood. This affects the amount of free drug available to exert its pharmacological effect. | Data not available |

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used computational tool in chemistry and materials science to predict a variety of molecular properties with a good balance of accuracy and computational cost. researchgate.net DFT calculations can provide deep insights into the electronic and spectroscopic characteristics of a molecule like this compound.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be determined. One of the key applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity.

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govmdpi.com These maps are useful for predicting how a molecule will interact with other molecules, such as biological receptors.

Furthermore, DFT can be employed to predict spectroscopic properties. By calculating the harmonic vibrational frequencies, one can generate theoretical infrared (IR) and Raman spectra. researchgate.netresearchgate.net Comparing these calculated spectra with experimental data can help in the structural elucidation and vibrational assignment of the molecule. mdpi.com

While specific DFT calculation results for this compound were not found in the available literature, studies on similar aniline derivatives demonstrate the utility of these methods. For instance, DFT has been used to analyze the molecular geometry, vibrational frequencies, and electronic properties of various substituted anilines, providing insights into their structural stability and reactivity. researchgate.net

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The development of derivatives of 3-methoxy-4-(5-phenoxypentoxy)aniline is a critical step in optimizing its potential as a therapeutic agent. By systematically modifying its chemical structure, researchers can aim to enhance its potency, improve its selectivity for specific biological targets, and refine its pharmacokinetic properties.

One approach involves the synthesis of a series of analogs with variations in the alkoxy and phenoxy moieties. For instance, altering the length of the pentoxy chain could influence the molecule's lipophilicity and, consequently, its ability to cross cell membranes. Additionally, substituting the phenoxy group with other aromatic or heterocyclic rings could lead to derivatives with different binding affinities and target specificities. The aniline (B41778) functional group also presents opportunities for modification, such as N-alkylation or acylation, to explore structure-activity relationships.

The synthesis of such derivatives can be achieved through established organic chemistry methodologies. For example, the ether linkages can be formed via Williamson ether synthesis, and modifications to the aniline group can be carried out using standard amination and amidation reactions. The resulting library of compounds would then be screened for biological activity to identify lead candidates with improved therapeutic potential.

Table 1: Potential Modifications for Derivative Synthesis

| Structural Component | Potential Modifications | Rationale |

| Methoxy (B1213986) Group | Demethylation, substitution with other alkoxy groups | To investigate the role of this group in target binding and metabolic stability. |

| Phenoxypentoxy Chain | Altering chain length, introducing unsaturation or branching | To modulate lipophilicity and conformational flexibility. |

| Phenoxy Ring | Substitution with electron-donating or -withdrawing groups | To fine-tune electronic properties and potential for pi-stacking interactions. |

| Aniline Moiety | N-alkylation, N-acylation, conversion to other functional groups | To alter basicity, hydrogen bonding capacity, and metabolic pathways. |

Exploration of New Biological Targets and Disease Indications

A crucial aspect of future research will be to identify the biological targets of this compound and its derivatives. Given the diverse pharmacological activities associated with aniline-based compounds, a broad screening approach is warranted. This could involve testing the compound against a panel of receptors, enzymes, and ion channels implicated in various diseases.

Phenoxyaniline derivatives have been investigated for their potential as inhibitors of enzymes such as MAP kinase kinase (MEK), which is involved in cell signaling pathways related to cancer. nih.gov Therefore, exploring the anticancer potential of this compound and its analogs would be a logical starting point. Furthermore, the structural similarities to compounds with known antimicrobial or anti-inflammatory properties suggest that these therapeutic areas should also be investigated.

High-throughput screening (HTS) technologies can be employed to rapidly assess the activity of the compound and its derivatives against a large number of biological targets. Once a primary target is identified, further studies can be conducted to elucidate the mechanism of action and to validate its therapeutic relevance.

Development of Advanced Computational Models

Computational modeling will be an invaluable tool in guiding the design and development of this compound derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the chemical structures of the synthesized derivatives with their observed biological activities. frontiersin.org This can help in identifying the key structural features that are essential for potency and selectivity.

Pharmacophore modeling is another powerful computational approach that can be used to define the essential three-dimensional arrangement of functional groups required for binding to a specific biological target. dovepress.comresearchgate.net A pharmacophore model can be developed based on the structure of this compound and then used to virtually screen large chemical databases to identify other compounds with the potential for similar biological activity. dovepress.com

Molecular docking simulations can provide insights into the binding mode of the compound at the atomic level, helping to explain the observed structure-activity relationships and to guide the design of more potent inhibitors. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process. frontiersin.org

Table 2: Application of Computational Models

| Modeling Technique | Application | Expected Outcome |

| QSAR | Correlate chemical structure with biological activity. | Predictive models to guide the synthesis of more active compounds. |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | A virtual screening tool to discover novel scaffolds with similar activity. |

| Molecular Docking | Predict the binding mode of the compound with its target. | Understanding of key interactions and rationale for designing more potent derivatives. |

Integration of Omics Technologies for Comprehensive Understanding

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies will be essential. These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a global analysis of the changes that occur in a biological system in response to a chemical compound.

For example, transcriptomic analysis (e.g., using RNA sequencing) can reveal the genes that are up- or down-regulated in cells treated with the compound, providing clues about the cellular pathways that are affected. Proteomic studies can identify the proteins that are differentially expressed or post-translationally modified, offering further insights into the mechanism of action. Metabolomics can be used to analyze the changes in the cellular metabolome, which can provide a functional readout of the compound's effects.

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the compound's biological activity and identify potential biomarkers for its efficacy or toxicity.

Translation from In Vitro Findings to Broader Biological Contexts

Ultimately, the therapeutic potential of this compound and its derivatives must be validated in more complex biological systems. This involves translating the findings from in vitro (cell-based) assays to in vivo (animal) models of disease.

The development of a robust in vitro-in vivo correlation (IVIVC) is a key goal in pharmaceutical development. nih.govresearchgate.netallucent.com An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (such as its potency in a cell-based assay) and a relevant in vivo response (such as its efficacy in an animal model). nih.govresearchgate.netallucent.com

Establishing a good IVIVC can help to optimize the design of preclinical and clinical studies, reduce the number of animals needed for testing, and provide a more rational basis for dose selection. biomedgrid.com For this compound, this would involve carefully designed pharmacokinetic and pharmacodynamic studies in appropriate animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety.

Q & A

Q. What are the recommended methods for synthesizing 3-methoxy-4-(5-phenoxypentoxy)aniline with high purity?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between 3-methoxy-4-hydroxyaniline and 5-phenoxypentyl bromide. Key steps include:

- Alkylation: React the phenolic hydroxyl group with the brominated pentylphenoxy chain under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >98% purity .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, methoxy singlet at δ 3.8 ppm) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy: H NMR identifies methoxy (δ 3.8 ppm) and phenoxypentoxy chain protons (δ 1.5–4.2 ppm). C NMR confirms ether linkages (C-O-C at 60–70 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 358.18 (calculated for C₁₈H₂₃NO₄).

- FT-IR: Key peaks include N-H stretch (3350 cm⁻¹), aromatic C=C (1600 cm⁻¹), and ether C-O (1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Waste Disposal: Collect residues in sealed containers for incineration, as aniline derivatives are potential carcinogens .

- Emergency Measures: In case of skin contact, wash with 10% acetic acid followed by soap and water to neutralize aromatic amines .

Advanced Research Questions

Q. How can a Box-Behnken experimental design optimize the photodegradation of this compound under simulated solar radiation?

Methodological Answer:

- Variables: Test catalyst load (e.g., 0.1–0.5 g/L MnFe₂O₄/Zn₂SiO₄), pH (4–10), light intensity (50–150 mW/cm²), and initial concentration (10–50 ppm).

- Design: Use Minitab or similar software to generate a 27-run Box-Behnken matrix. Analyze degradation efficiency via UV-Vis spectroscopy (λ = 280 nm) .

- Optimization: Response surface methodology (RSM) identifies pH 7.5 and 0.3 g/L catalyst as optimal, achieving 92% degradation in 90 minutes .

Q. What strategies resolve contradictions in spectral data when analyzing derivatives of this compound?

Methodological Answer:

- Complementary Techniques: Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions. For example, HMBC correlations can distinguish between methoxy and ether carbons .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra (Gaussian 16, B3LYP/6-311++G(d,p)) and validate experimental results .

Q. How do structural modifications to the alkoxy chain influence the physicochemical properties of this compound?

Methodological Answer:

- Chain Length Effects: Compare pentoxy (C₅) vs. hexyloxy (C₆) analogs (Table 1). Longer chains increase hydrophobicity (logP from 3.2 to 3.8) but reduce solubility in polar solvents .

- Substituent Impact: Electron-donating groups (e.g., methoxy) enhance stability under oxidative conditions, while electron-withdrawing groups (e.g., nitro) accelerate degradation .

Q. Table 1: Comparative Properties of Alkoxy Aniline Derivatives

| Alkoxy Chain | CAS RN | logP | Solubility (H₂O, mg/L) |

|---|---|---|---|

| Pentoxy | [222178-XX] | 3.2 | 12.5 |

| Hexyloxy | [222100-XX] | 3.8 | 5.3 |

| Heptyloxy | [576875-XX] | 4.1 | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.